![molecular formula C12H15NO2 B2643992 1-(Benzyloxy)piperidin-4-one CAS No. 1505655-70-8](/img/structure/B2643992.png)
1-(Benzyloxy)piperidin-4-one
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Overview
Description
1-(Benzyloxy)piperidin-4-one, also known as 1-Cbz-4-Piperidone, is a starting material in biheteroaromatic diphosphine oxides-catalyzed stereoselective direct aldol condensation reactions . It can be viewed as a derivative of piperidine . Piperidine derivatives are used as intermediates in the manufacture of chemicals and pharmaceutical drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .
Molecular Structure Analysis
The molecular formula of 1-(Benzyloxy)piperidin-4-one is C12H13NO2 . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as 1-(Benzyloxy)piperidin-4-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Antimicrobial Agents
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, a compound related to 1-(Benzyloxy)piperidin-4-one, has been synthesized and evaluated for its potential as an antimicrobial agent . This suggests that 1-(Benzyloxy)piperidin-4-one could also have potential applications in this area.
Anti-Helicobacter Pylori Agents
Research suggests that the addition of some functional group into the piperidin-4-one pharmacophore with different modifications could result in compounds of potent anti-Helicobacter pylori .
CNS-Inhibitors
Compounds containing a piperidine nucleus, like 1-(Benzyloxy)piperidin-4-one, have been found to exhibit biochemical and pharmacological properties including CNS-inhibitors .
Anti-Inflammatory Agents
Piperidine-containing compounds have also been found to have anti-inflammatory properties .
Treatment of Glaucoma
Piperidine-containing compounds have been used in the treatment of glaucoma .
Treatment of Obesity
Piperidine-containing compounds have been used in the treatment of obesity .
Treatment of Type 2 Diabetes
Piperidine-containing compounds have been used in the treatment of type 2 diabetes .
Mechanism of Action
While the specific mechanism of action for 1-(Benzyloxy)piperidin-4-one is not clear, piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
1-phenylmethoxypiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBXZBDHNRVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)piperidin-4-one |
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